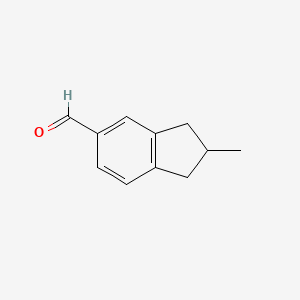![molecular formula C18H17N3O B14594253 4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one CAS No. 60375-34-0](/img/structure/B14594253.png)
4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and properties This compound features a naphthalene ring substituted with an ethylamino group and a hydrazinylidene group attached to a cyclohexa-2,5-dien-1-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one typically involves the reaction of 4-(ethylamino)naphthalene-1-carbohydrazide with cyclohexa-2,5-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the naphthalene ring or the cyclohexa-2,5-dien-1-one moiety are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, reduced hydrazine compounds, and substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one include:
4-[[4-(Dimethylamino)phenyl][4-(phenylamino)-1-naphthalenyl]methylene]-2,5-cyclohexadien-1-iminium chloride: Known as C.I.
1-(Naphthalen-2-yl)ethan-1-one: This compound has a naphthalene ring with an ethanone group, differing in its overall structure and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
60375-34-0 |
|---|---|
Molekularformel |
C18H17N3O |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
4-[[4-(ethylamino)naphthalen-1-yl]diazenyl]phenol |
InChI |
InChI=1S/C18H17N3O/c1-2-19-17-11-12-18(16-6-4-3-5-15(16)17)21-20-13-7-9-14(22)10-8-13/h3-12,19,22H,2H2,1H3 |
InChI-Schlüssel |
OLEUOMLDHZTAIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC=C(C2=CC=CC=C21)N=NC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


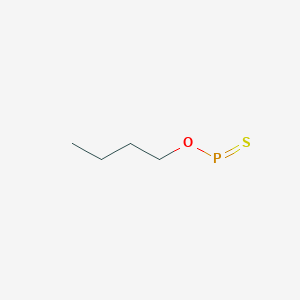
![(2Z)-3-(4-Fluorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B14594190.png)
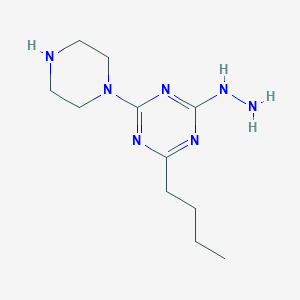
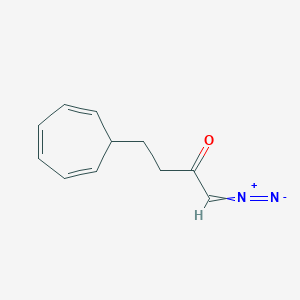
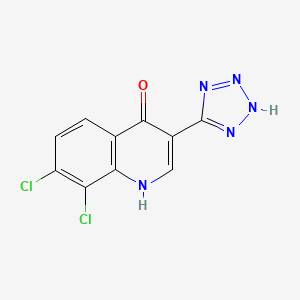
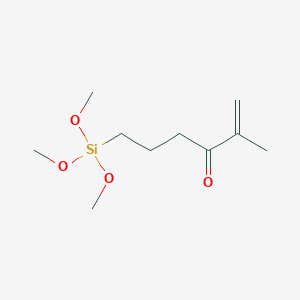

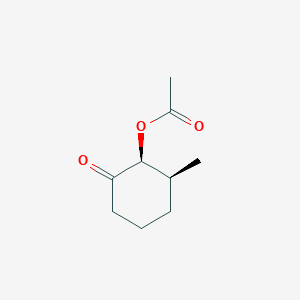
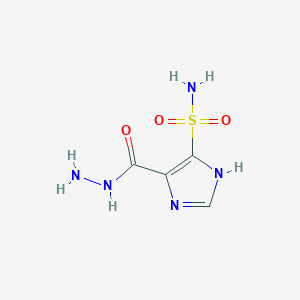
![4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]](/img/structure/B14594233.png)
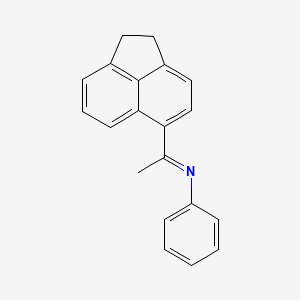
![1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14594247.png)
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14594249.png)
